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Introduction

Deucravacitinib, sold under the brand name Sotyktu, is a first-in-class, oral, selective inhibitor
of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Developed by
Bristol Myers Squibb, it represents a significant advancement in the oral treatment of immune-
mediated inflammatory diseases.[2] Its unique mechanism of allosteric inhibition of the TYK2
regulatory domain confers high selectivity, distinguishing it from other JAK inhibitors that target
the conserved active site and offering an improved safety profile.[3][4][5] Deucravacitinib was
first approved by the U.S. Food and Drug Administration (FDA) in September 2022 for the
treatment of adults with moderate-to-severe plaque psoriasis who are candidates for systemic
therapy or phototherapy.[4] Approvals in the European Union and Japan have followed.[2] This
guide provides an in-depth overview of the chemical properties, mechanism of action,
synthesis, experimental evaluation, and clinical use of Deucravacitinib.

Physicochemical Properties

Deucravacitinib is a white to yellow powder with pH-dependent solubility, which decreases with
increasing pH.[6] A key feature of its molecular design is the presence of a deuterium-
substituted methyl amide group, which was incorporated to block a metabolic pathway that
would otherwise generate a less selective primary amide metabolite.[2][7]
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Property Value Reference
CAS Number 448245-52-1 [3]
6-

(cyclopropanecarbonylamino)-
4-[[2-methoxy-3-(1-methyl-

IUPAC Name 1,2,4-triazol-3- [3]
yl)phenyllamino]-N-
(trideuteriomethyl)pyridazine-3-

carboxamide

Molecular Formula C20H19D3NsOs3 [8]

Molecular Weight 425.47 g/mol [6]

Crystalline Form CSIII shows

. ) an endothermic peak at
Melting Point . [9]
approximately 257°C (onset

temperature)
LogP 1.2 [10]
pKa Not available

pH-dependent; solubility
. decreases with increasing pH.
Solubility _ [6]
Soluble in DMF (1 mg/ml) and

DMSO (1 mg/ml).

Mechanism of Action: Selective TYK2 Inhibition

Deucravacitinib exerts its therapeutic effect through a novel mechanism of allosteric inhibition
of TYK2. Unlike other JAK inhibitors that compete with ATP at the highly conserved catalytic
domain (Janus Homology 1 or JH1 domain), Deucravacitinib binds to the regulatory
pseudokinase domain (JH2) of TYK2.[3][4] This binding stabilizes an inhibitory conformation of
the enzyme, preventing its activation.[3]

TYK2 is a key intracellular signaling molecule for several pro-inflammatory cytokines, including
interleukin-23 (IL-23), IL-12, and Type | interferons (IFNs), all of which are implicated in the
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pathogenesis of psoriasis and other immune-mediated diseases.[5] By selectively inhibiting
TYK2, Deucravacitinib effectively blocks the downstream signaling cascades of these
cytokines, thereby reducing inflammation and ameliorating disease symptoms.[5]

The TYK2 Signaling Pathway

The binding of cytokines such as IL-23, IL-12, or Type | IFNs to their respective receptors on
the cell surface leads to the activation of receptor-associated JAKs, including TYK2. Activated
TYK2 then phosphorylates and activates Signal Transducer and Activator of Transcription
(STAT) proteins. These phosphorylated STATs dimerize and translocate to the nucleus, where
they modulate the transcription of target genes involved in inflammation and immune
responses. Deucravacitinib's inhibition of TYK2 disrupts this entire cascade.
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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-induced signaling.
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Synthesis of Deucravacitinib

The synthesis of Deucravacitinib has been described in patent literature. A general overview of
a potential synthetic route is provided below. This process involves several key steps, including
the formation of the core pyridazine structure, coupling reactions to introduce the side chains,
and a final amidation step with deuterated methylamine.

A reported synthesis involves a multi-step process that can be summarized as follows:

e Chlorination and Electrophilic Substitution: A starting compound is subjected to chlorination
and electrophilic substitution to synthesize a key intermediate.[11]

» Amine Transesterification: The intermediate then undergoes an amine transesterification
reaction with deuterated methylamine to introduce the deuterium-labeled methylamide
group.[11]

e Coupling Reaction: Finally, a coupling reaction is performed to attach the remaining side
chain, yielding Deucravacitinib.[11]
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Caption: A generalized synthetic pathway for Deucravacitinib.

Experimental Protocols
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In Vitro Assays

This assay quantifies the amount of ADP produced during the kinase reaction, providing a
measure of enzyme activity.

Methodology:

o Compound Preparation: Prepare a serial dilution of Deucravacitinib in DMSO, followed by a
further dilution in the kinase buffer.

e Kinase Reaction:
o Add the diluted Deucravacitinib or vehicle (DMSO) to the wells of an assay plate.

o Add a solution containing purified recombinant TYK2 enzyme and a suitable substrate
peptide (e.g., IRS1-tide).

o Initiate the reaction by adding ATP.
 Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
e Detection:

o Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes.

o Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a
luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

o Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis: Calculate the percentage of inhibition for each Deucravacitinib concentration
relative to the vehicle control and determine the I1Cso value.

This assay measures the inhibition of cytokine-induced STAT phosphorylation within a cellular
context.

Methodology:
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Cell Preparation: Use a relevant cell line (e.g., human peripheral blood mononuclear cells -
PBMCs).

Compound Incubation: Pre-incubate the cells with a serial dilution of Deucravacitinib for a
specified time.

Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-23, IFN-a) to
induce STAT phosphorylation.

Fixation and Permeabilization:

o Fix the cells with a suitable fixation buffer (e.g., formaldehyde-based).

o Permeabilize the cells with a permeabilization buffer (e.g., methanol-based) to allow
intracellular antibody staining.

Staining: Stain the cells with a fluorophore-conjugated antibody specific for the
phosphorylated form of the target STAT protein (e.g., anti-pSTAT3). Co-staining with cell
surface markers can be performed to identify specific cell populations.

Data Acquisition: Acquire data on a flow cytometer.

Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT
signal for each sample. Normalize the MFI values to the stimulated vehicle control and plot
against the inhibitor concentration to calculate the 1Cso.[12][13][14]
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Caption: Workflow for a cell-based phospho-STAT assay.
In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in
Mice

This is a widely used preclinical model that recapitulates key features of human psoriasis.
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Methodology:
» Animal Model: Use a suitable mouse strain, such as BALB/c or C57BL/6.
« Induction of Psoriasis-like Inflammation:

o Shave a defined area on the dorsal skin of the mice.

o Topically apply a daily dose of imiquimod (IMQ) cream (e.g., 5%) to the shaved area for 5-
6 consecutive days.[3][15]

e Treatment Administration:

o Administer Deucravacitinib orally (e.g., by gavage) at various doses, typically starting from
the first day of IMQ application and continuing for the duration of the experiment.

o Include a vehicle control group and potentially a positive control group (e.g., a topical
corticosteroid).

o Assessment of Disease Severity:

o Macroscopic Scoring: Daily, score the severity of erythema (redness), scaling, and skin
thickness based on a predefined scoring system (e.g., a modified Psoriasis Area and
Severity Index - PASI).[15]

o Skin Thickness Measurement: Measure the thickness of the inflamed skin daily using a
caliper.

o Endpoint Analysis (at the end of the study):

o Histology: Collect skin biopsies for histological analysis to assess epidermal thickness
(acanthosis), inflammatory cell infiltration, and other psoriatic features.

o Gene Expression Analysis: Analyze the expression of key inflammatory cytokines (e.g., IL-
17, IL-23) in skin tissue using methods like quantitative PCR (QPCR).

o Flow Cytometry: Analyze the immune cell populations in the skin and draining lymph
nodes.
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Clinical Development and Uses

Deucravacitinib has undergone extensive clinical evaluation, primarily for the treatment of
moderate-to-severe plaque psoriasis. The pivotal Phase 3 clinical trial program, known as
POETYK PSO, has demonstrated its efficacy and safety.

POETYK PSO-1 and POETYK PSO-2 Clinical Trials

These were two global, multicenter, randomized, double-blind, placebo- and active-controlled
studies.[16][17]

Key Methodological Aspects:

» Patient Population: Adults with moderate-to-severe plaque psoriasis (Psoriasis Area and
Severity Index [PASI] = 12, static Physician's Global Assessment [sSPGA] score = 3, and body
surface area [BSA] involvement = 10%).[16][18]

e Treatment Arms: Patients were randomized to receive Deucravacitinib (6 mg once daily),
placebo, or apremilast (30 mg twice daily).[19][20]

e Primary Endpoints: The co-primary endpoints were the proportion of patients achieving at
least a 75% improvement in PASI score (PASI 75) and an sPGA score of clear or almost
clear (sPGA 0/1) at week 16, compared to placebo.[17][20]

o Secondary Endpoints: Key secondary endpoints included comparisons of efficacy (PASI 75
and sPGA 0/1) versus apremilast at week 16 and 24, as well as the proportion of patients
achieving PASI 90.[21]

Summary of Efficacy Results:

In both the POETYK PSO-1 and POETYK PSO-2 trials, Deucravacitinib demonstrated
superiority over both placebo and apremilast in achieving the primary and key secondary
endpoints at week 16 and 24.[17] A significant proportion of patients treated with
Deucravacitinib achieved PASI 75 and sPGA 0/1, with these clinical responses being
maintained through 52 weeks of treatment.[21]
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Endpoint (Week 16) Deucravacitinib Apremilast Placebo
PASI 75 (POETYK

58.7% 35.1% 12.7%
PSO-1)
SPGA0/1 (POETYK

53.6% 32.1% 7.2%
PSO-1)
PASI 75 (POETYK

53.6% 40.2% 9.4%
PSO-2)
SPGA 0/1 (POETYK

50.3% 34.3% 8.6%

PSO-2)

Safety Profile:

Deucravacitinib was generally well-tolerated in the clinical trials. The most common adverse
events reported were nasopharyngitis, upper respiratory tract infection, headache, diarrhea,
and nausea.[17] The selective mechanism of action of Deucravacitinib is thought to contribute
to a favorable safety profile with a lower incidence of adverse events commonly associated with
broader JAK inhibitors.

Other Investigational Uses

Beyond plague psoriasis, Deucravacitinib is being investigated for a range of other immune-
mediated diseases, including psoriatic arthritis, systemic lupus erythematosus, and
inflammatory bowel disease (Crohn's disease and ulcerative colitis).[5][22][23]

Conclusion

Deucravacitinib represents a significant therapeutic innovation, being the first and only
approved selective, allosteric inhibitor of TYK2. Its unique mechanism of action provides a
targeted approach to modulating key cytokine pathways involved in the pathogenesis of
psoriasis and other immune-mediated diseases. The robust clinical data from the POETYK
PSO program have established its efficacy and a favorable safety profile, positioning it as a
valuable oral treatment option for patients with moderate-to-severe plaque psoriasis. Ongoing
research continues to explore its full therapeutic potential across a spectrum of inflammatory
and autoimmune conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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